1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid
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Overview
Description
1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid is a chemical compound with the molecular formula C7H10BF3N2O2 and a molecular weight of 221.97 . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10BF3N2O2/c1-4(2)13-6(8(14)15)3-5(12-13)7(9,10)11/h3-4,14-15H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at -20°C for maximum stability and recovery .Scientific Research Applications
- Role of 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid : This compound serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmentally benign nature contribute to its popularity .
- Use : 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid pinacol ester (a derivative) is employed for the synthesis of various bioactive small molecules. Its versatility makes it valuable in drug discovery and development .
- Role : The compound’s structure makes it a suitable precursor for the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These systems have diverse applications in medicinal chemistry and materials science .
Suzuki–Miyaura Coupling
Bioactive Small Molecule Synthesis
Precursor for Condensed Heterocyclic Systems
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound may participate, is widely used in organic synthesis for the construction of carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , and it’s recommended to be stored at -20°C for stability .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid. For instance, the compound is recommended to be stored at -20°C for stability . Additionally, the Suzuki–Miyaura cross-coupling reactions in which this compound may participate are known to be tolerant to a variety of functional groups and mild reaction conditions .
properties
IUPAC Name |
[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BF3N2O2/c1-4(2)13-6(8(14)15)3-5(12-13)7(9,10)11/h3-4,14-15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTYYHMOCKZIPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C(C)C)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid | |
CAS RN |
1361380-69-9 |
Source
|
Record name | 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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